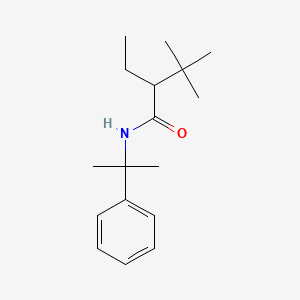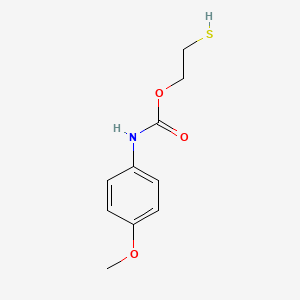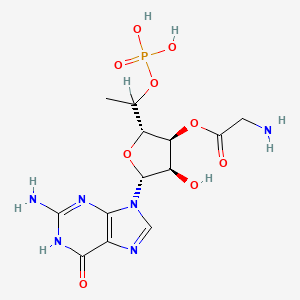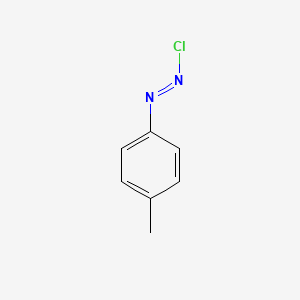![molecular formula C12H16NO6P B14444264 Diethyl [(4-nitrophenyl)acetyl]phosphonate CAS No. 79054-53-8](/img/structure/B14444264.png)
Diethyl [(4-nitrophenyl)acetyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-nitrophenyl)acetyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-nitrophenylacetyl moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-nitrophenyl)acetyl]phosphonate typically involves the reaction of diethyl phosphite with 4-nitrophenylacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the carbonyl carbon of the acetyl chloride, leading to the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch reactions using similar synthetic routes. The use of palladium-catalyzed cross-coupling reactions has also been explored for the efficient synthesis of phosphonates .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-nitrophenyl)acetyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products Formed
Reduction: 4-aminophenylacetyl phosphonate.
Substitution: Various alkyl or aryl phosphonates.
Hydrolysis: 4-nitrophenylacetic acid and diethyl phosphonic acid.
Aplicaciones Científicas De Investigación
Diethyl [(4-nitrophenyl)acetyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of diethyl [(4-nitrophenyl)acetyl]phosphonate involves its interaction with biological molecules, particularly enzymes. The nitrophenyl group can act as a leaving group in nucleophilic substitution reactions, allowing the phosphonate moiety to interact with enzyme active sites. This interaction can inhibit enzyme activity by forming stable enzyme-inhibitor complexes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar structure but with a phosphate group instead of a phosphonate.
Diethyl 4-methylbenzylphosphonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Diethyl [(4-nitrophenyl)acetyl]phosphonate is unique due to the presence of both a nitrophenyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
79054-53-8 |
|---|---|
Fórmula molecular |
C12H16NO6P |
Peso molecular |
301.23 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H16NO6P/c1-3-18-20(17,19-4-2)12(14)9-10-5-7-11(8-6-10)13(15)16/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
STDLILXHDCLETD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)



![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)

